N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a dimethylamino group and a phenyl ring connected to a butanamide moiety
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]butanamide |
InChI |
InChI=1S/C17H23N5O/c1-5-6-16(23)19-13-7-9-14(10-8-13)20-17-18-12(2)11-15(21-17)22(3)4/h7-11H,5-6H2,1-4H3,(H,19,23)(H,18,20,21) |
InChI Key |
OTQHZWMRBAHUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-diamino-6-methylpyrimidine and dimethylamine.
Coupling with Phenyl Ring: The pyrimidine derivative is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Attachment of Butanamide Moiety: Finally, the phenyl derivative is reacted with butanoyl chloride under basic conditions to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)acetamide: Similar structure but with an acetamide moiety instead of butanamide.
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propionamide: Similar structure but with a propionamide moiety instead of butanamide.
Uniqueness
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butanamide moiety may enhance its lipophilicity and membrane permeability compared to similar compounds with shorter amide chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
